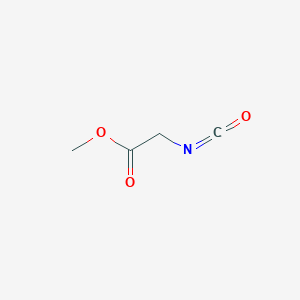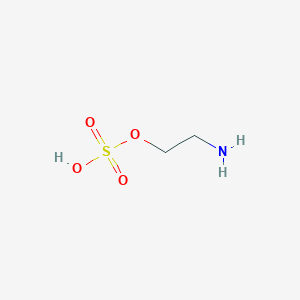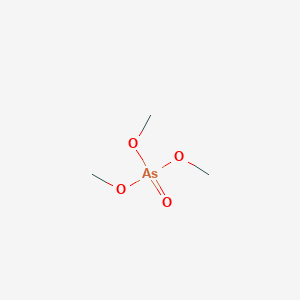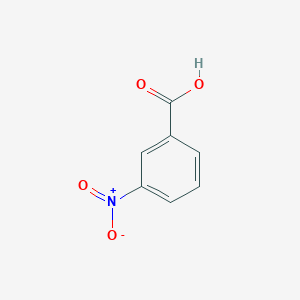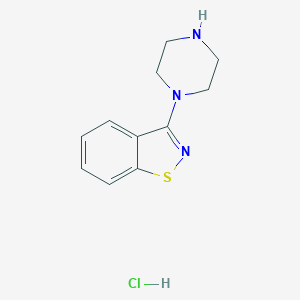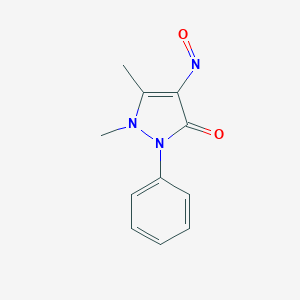
4-Nitrosoantipirina
Descripción general
Descripción
4-Nitrosoantipyrine is an organic compound with the molecular formula C11H11N3O2. It is a derivative of antipyrine, a well-known analgesic and antipyretic agent. The compound is characterized by the presence of a nitroso group (-NO) attached to the fourth position of the antipyrine ring. This modification imparts unique chemical and biological properties to the molecule, making it of interest in various scientific fields.
Aplicaciones Científicas De Investigación
4-Nitrosoantipyrine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of nitrite ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a lead compound for designing new analgesic and antipyretic agents.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
Target of Action
4-Nitrosoantipyrine is a derivative of Antipyrine, which is known to primarily act in the Central Nervous System (CNS) . The primary targets of Antipyrine are the cyclooxygenase enzymes, specifically COX-1, COX-2, and COX-3 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain sensation .
Mode of Action
Antipyrine is thought to increase the pain threshold by inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This results in decreased perception of pain.
Biochemical Pathways
Based on its similarity to antipyrine, it can be inferred that it may influence the prostaglandin synthesis pathway by inhibiting the cyclooxygenase enzymes . This would result in a decrease in prostaglandin levels, leading to reduced inflammation and pain sensation.
Pharmacokinetics
Studies on antipyrine, a structurally similar compound, suggest that it is often used to test the effects of other drugs on liver enzymes This suggests that Antipyrine, and potentially 4-Nitrosoantipyrine, may be metabolized in the liver
Result of Action
Based on its structural similarity to antipyrine, it can be inferred that its action may result in reduced inflammation and pain sensation due to decreased prostaglandin synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrosoantipyrine typically involves the nitrosation of antipyrine. One common method includes the reaction of antipyrine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso derivative.
Industrial Production Methods: In an industrial setting, the continuous preparation method of 4-Nitrosoantipyrine involves the preparation of an antipyrine sulfate solution, followed by the addition of sodium nitrite under acidic conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-product formation .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrosoantipyrine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium dithionite.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: 4-Nitroantipyrine.
Reduction: 4-Aminoantipyrine.
Substitution: Various substituted antipyrine derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
4-Aminoantipyrine: A reduction product of 4-Nitrosoantipyrine, known for its analgesic and antipyretic properties.
4-Nitroantipyrine: An oxidation product, used in various chemical analyses.
Antipyrine: The parent compound, widely used as an analgesic and antipyretic agent.
Uniqueness: 4-Nitrosoantipyrine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from its analogs.
Propiedades
IUPAC Name |
1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(12-16)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEODZSWSXNQPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237079 | |
| Record name | 4-Nitrosoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-11-0 | |
| Record name | Nitrosoantipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrosoantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANTIPYRINE, 4-NITROSO- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrosoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-4-nitroso-1-phenyl-3-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROSOANTIPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E87K64L4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


